molecular formula C6H10OS2 B13946602 2-Acetyl-2-methyl-1,3-dithiolane CAS No. 33266-07-8

2-Acetyl-2-methyl-1,3-dithiolane

Cat. No.: B13946602
CAS No.: 33266-07-8
M. Wt: 162.3 g/mol
InChI Key: CZFIROOFEBLGGD-UHFFFAOYSA-N
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Description

2-Acetyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This compound is part of the 1,3-dithiolane family, which is known for its unique chemical properties and reactivity due to the geometric constraints imposed on the sulfur-sulfur bond. The presence of the acetyl and methyl groups further modifies its chemical behavior, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-methyl-1,3-dithiolane typically involves the reaction of a suitable precursor with a dithiol. One common method is the reaction of this compound with 1,3-propanedithiol in the presence of a Lewis acid catalyst. This reaction proceeds under mild conditions and results in the formation of the desired 1,3-dithiolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-methyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Acetyl-2-methyl-1,3-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-2-methyl-1,3-dithiolane involves its ability to undergo redox reactions. The disulfide bond can be readily reduced to form thiols, which can then participate in various biochemical processes. This redox activity is crucial for its role in biological systems, where it can act as an antioxidant and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-2-methyl-1,3-dithiolane is unique due to the presence of the acetyl and methyl groups, which modify its chemical behavior and enhance its reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .

Properties

CAS No.

33266-07-8

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

1-(2-methyl-1,3-dithiolan-2-yl)ethanone

InChI

InChI=1S/C6H10OS2/c1-5(7)6(2)8-3-4-9-6/h3-4H2,1-2H3

InChI Key

CZFIROOFEBLGGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(SCCS1)C

Origin of Product

United States

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